Monomethyl kolavate
CAS No.:
Cat. No.: VC20761965
Molecular Formula: C21H32O4
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H32O4 |
|---|---|
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
| Standard InChI | InChI=1S/C21H32O4/c1-14(13-18(22)25-5)9-11-20(3)15(2)10-12-21(4)16(19(23)24)7-6-8-17(20)21/h7,13,15,17H,6,8-12H2,1-5H3,(H,23,24)/b14-13+/t15-,17-,20+,21+/m1/s1 |
| Standard InChI Key | CCDSRPQULZAXRF-LIECZFJOSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)OC)/C)CCC=C2C(=O)O)C |
| Canonical SMILES | CC1CCC2(C(C1(C)CCC(=CC(=O)OC)C)CCC=C2C(=O)O)C |
| Appearance | Powder |
Introduction
Chemical Structure and Properties
Molecular Identity and Basic Properties
Monomethyl kolavate is an organic compound with the molecular formula C21H32O4 and a molecular weight of 348.5 g/mol . It is identified in chemical databases by its unique PubChem CID 11462192 and CAS registry number 24513-41-5 . The compound is known by several synonyms including Momethyl kolavate, which occasionally appears in literature and commercial listings .
The complete IUPAC name of this compound is (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid . It is also referred to in some databases as 1-Naphthalenecarboxylic acid, 3,4,4a,5,6,7,8,8a-octahydro-5-[(3E)-5-methoxy-3-methyl-5-oxo-3-pentenyl]-5,6,8a-trimethyl-, (4aR,5S,6R,8aR)- (9CI) or as 17,19-Dinor-8H-labda-3,13-diene-15,18-dioic acid, 5,9-dimethyl-, 15-methyl ester, (-)- (8CI) .
Structural Characteristics
Monomethyl kolavate belongs to the class of diterpenes with a labdane-type skeleton. The structure features a naphthalene core that is partially hydrogenated, with a carboxylic acid group and a methyl ester moiety attached to different positions of the molecule. This structure contributes to its biological properties and interaction capabilities with various enzymatic targets.
Physical and Chemical Properties
The compound exists as a solid at standard temperature and pressure. While comprehensive physical property data is limited in the available scientific literature, storage recommendations suggest stability when stored as a powder at -20°C for up to three years, or in solvent at -80°C for approximately one year .
Natural Sources and Isolation
Botanical Sources
Monomethyl kolavate has been identified and isolated from multiple plant species. It has been reported in Prioria balsamifera (Fabaceae family), indicating its presence in this particular genus . Additionally, the compound has been isolated from Entada abyssinica, another member of the Fabaceae family, during chemical profiling studies using UHPLC-Q-TOF-ESI-MS/MS-based metabolomic approaches .
Isolation and Identification Methods
The isolation of monomethyl kolavate typically involves extraction of plant material using organic solvents like dichloromethane and methanol mixtures, followed by various chromatographic techniques including column chromatography and high-performance liquid chromatography (HPLC). Structure elucidation is commonly performed using a combination of spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Biological Activities
Antimicrobial Properties
Monomethyl kolavate demonstrates significant antibacterial activity against several pathogenic bacteria. Research has shown that it is effective against both Gram-negative and Gram-positive bacteria, with particularly noteworthy activity against Pseudomonas aeruginosa and Salmonella enterica .
Table 1: Antimicrobial Activity of Monomethyl Kolavate Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) | MBC/MIC Ratio |
|---|---|---|---|
| Pseudomonas aeruginosa | 6.25 | 12.5 | 2.0 |
| Escherichia coli | 12.5 | 25.0 | 2.0 |
| Salmonella thyphi | 12.5 | 25.0 | 2.0 |
| Salmonella enterica | 3.12 | 12.5 | 4.0 |
The MBC/MIC ratio provides insights into whether the compound exhibits bacteriostatic or bactericidal properties. With ratios generally between 2-4, monomethyl kolavate demonstrates both inhibitory and killing capabilities against these bacterial strains .
Antiprotozoal Activity
Monomethyl kolavate has been identified as a potent inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH), which is an essential enzyme in the glycolytic pathway of the parasite. The compound exhibits an IC50 value of 12 μM against this enzyme . This activity suggests potential applications in the development of treatments for African trypanosomiasis, also known as sleeping sickness, which is caused by Trypanosoma brucei.
Structure-Activity Relationship
The biological activities of monomethyl kolavate are likely attributed to its unique structural features. The presence of both carboxylic acid and methyl ester functionalities, along with the partially hydrogenated naphthalene core, may contribute to its ability to interact with various biological targets such as bacterial cell membranes and enzymatic proteins.
| Supplier | Product Number | Purity | Quantity | Price (USD) | Updated |
|---|---|---|---|---|---|
| Arctom | CFN98262 | ≥98% | 5 mg | $643 | 2021-12-16 |
| Crysdot | CD32001854 | 95+% | 5 mg | $922 | 2021-12-16 |
These pricing figures indicate the compound's relative rarity and the challenges associated with its isolation and purification .
Research Applications and Future Perspectives
Current Applications
The primary research applications of monomethyl kolavate currently focus on its antimicrobial and antiprotozoal properties. Its activity against resistant bacterial strains suggests potential applications in developing new antibacterial agents, while its inhibitory effect on TbGAPDH indicates possible utility in anti-trypanosomal drug development.
Future Research Directions
Several promising research directions for monomethyl kolavate include:
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Further elucidation of its mechanism of action against bacterial and protozoal targets
-
Structure modification studies to enhance potency and selectivity
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Investigation of potential synergistic effects with existing antimicrobial agents
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Assessment of pharmacokinetic properties and toxicity profiles
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Exploration of sustainable synthetic routes to reduce dependence on natural sources
Analytical Methods and Identification
Spectroscopic Characterization
Identification and characterization of monomethyl kolavate typically involve various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, provides detailed structural information. High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to confirm molecular weight and formula .
Chromatographic Analysis
Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) has been successfully employed for the detection and quantification of monomethyl kolavate in plant extracts. This technique allows for rapid and sensitive detection of the compound even in complex matrices .
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